N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
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Overview
Description
N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the methylsulfonylphenyl group: This step involves the reaction of the oxadiazole intermediate with a methylsulfonylphenyl derivative.
Formation of the final amide: The final step involves the reaction of the intermediate with a phenylpropanoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the amide group, leading to the formation of corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the apoptosis pathway, leading to anticancer effects.
Comparison with Similar Compounds
- N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
- N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Comparison:
- N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide: This compound has a shorter acyl chain compared to N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide, which may affect its biological activity and solubility.
- N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide: The presence of a cyclohexane ring in this compound may lead to different steric and electronic effects, influencing its reactivity and interactions with biological targets.
This compound stands out due to its unique combination of functional groups, which contribute to its diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-26(23,24)15-10-6-5-9-14(15)17-20-21-18(25-17)19-16(22)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFRXNKRXZJSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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